Methyl 6-oxohexanoate

Heterocyclic synthesis Pyrrole chemistry Natural product total synthesis

Methyl 6-oxohexanoate (CAS 6654-36-0), also referred to as adipic semialdehyde methyl ester or methyl 5-formylvalerate, is a linear C7 aldehyde-ester building block with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. The compound features a terminal aldehyde group and a methyl ester group separated by a five-carbon methylene chain, placing it within the ω-oxo ester (omega-oxo ester) class of bifunctional intermediates.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 6654-36-0
Cat. No. B013720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-oxohexanoate
CAS6654-36-0
SynonymsAdipic Semialdehyde Methyl Ester;  5-Carbomethoxy-1-pentanal;  5-Formylpentanoic Acid Methyl Ester;  5-Formylvaleric Acid Methyl Ester;  6-Oxohexanoic Acid Methyl Ester;  Methyl 5-Formylvalerate; 
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC=O
InChIInChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3
InChIKeyFDNFXHCDOASWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Oxohexanoate (CAS 6654-36-0) for Organic Synthesis and Pharmaceutical Intermediates: Technical Overview and Procurement Guide


Methyl 6-oxohexanoate (CAS 6654-36-0), also referred to as adipic semialdehyde methyl ester or methyl 5-formylvalerate, is a linear C7 aldehyde-ester building block with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . The compound features a terminal aldehyde group and a methyl ester group separated by a five-carbon methylene chain, placing it within the ω-oxo ester (omega-oxo ester) class of bifunctional intermediates . As a colorless liquid with a boiling point of 189.4±23.0 °C at 760 mmHg, density of approximately 1.0 g/cm³ at 25°C, and limited water solubility of approximately 11 g/L at 25°C, it is readily handled in standard organic synthesis workflows . The compound is utilized as a key intermediate in the synthesis of natural products, pharmaceutical candidates, and specialty chemicals, with demonstrated applications in enantioselective synthesis, pyrrole construction, and Wittig olefination cascades .

Why Methyl 6-Oxohexanoate Cannot Be Interchanged with Shorter-Chain ω-Oxo Ester Analogs: Structural and Reactivity Considerations


Generic substitution among ω-oxo esters—such as replacing methyl 6-oxohexanoate (C7) with methyl 5-oxopentanoate (C6, CAS 6026-86-4) or methyl 4-oxobutanoate (C5)—is inadvisable due to fundamental differences in chain length, conformational flexibility, and the resulting spatial relationship between the reactive aldehyde and ester termini. The six-carbon backbone of methyl 6-oxohexanoate provides a specific methylene spacer that determines the ring size in cyclization reactions, the distance between functional handles in bifunctional couplings, and the physical properties (logP, solubility) governing purification and formulation behavior [1]. While methyl 5-oxopentanoate (density ~1.069 g/cm³, water solubility ~23 g/L at 25°C) and methyl 6-oxohexanoate (density ~0.995-1.0 g/cm³, water solubility ~11 g/L at 25°C) share the ω-oxo ester functional motif, their divergent physicochemical profiles and chain-length-dependent reactivity preclude direct interchange without compromising synthetic outcomes . Selection of the appropriate chain-length homolog is critical for maintaining reaction fidelity, product yield, and downstream purification efficiency.

Methyl 6-Oxohexanoate: Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decision-Making


Pyrrole Synthesis Yield Comparison: Methyl 6-Oxohexanoate vs. Methyl 5-Oxopentanoate in Polysubstituted Pyrrole Formation

In the AgOAc-mediated one-pot synthesis of polysubstituted pyrroles, methyl 6-oxohexanoate (C7 aldehyde-ester) delivered an 84% isolated yield of the corresponding 2,3,5-trisubstituted pyrrole product, whereas the shorter-chain analog methyl 5-oxopentanoate (C6) afforded only a 72% yield under identical reaction conditions [1]. This 12-percentage-point yield advantage, representing a 16.7% relative improvement, is attributed to the extended methylene chain providing enhanced conformational flexibility and reduced steric congestion during pyrrole ring formation.

Heterocyclic synthesis Pyrrole chemistry Natural product total synthesis

Enantioselective Allylation Platform: Chain-Length-Dependent Accessibility of Chiral Hydroxy-Nonenoate Scaffolds

Methyl 6-oxohexanoate serves as the preferred substrate for enantioselective allylation to access chiral 6(S)-hydroxy-8-nonenoic acid methyl ester, a direct precursor to (R)-α-lipoic acid and its (S)-antipode [1]. The six-carbon backbone of methyl 6-oxohexanoate positions the aldehyde group at the optimal distance for stereocontrol in the chiral (R)-BINOL/Ti(O-iPr)4-catalyzed allylation with allyltributylstannane, enabling formal synthesis routes to both enantiomers of α-lipoic acid. In contrast, methyl 5-oxopentanoate (C5 chain) and methyl 4-oxobutanoate (C4 chain) produce hydroxy-octenoate and hydroxy-heptenoate scaffolds, respectively, which do not map to the same bioactive target frameworks.

Asymmetric catalysis Chiral building blocks Alpha-lipoic acid synthesis

Natural Product Synthesis Efficacy: Key Intermediate for Insecticidal Isobutylamides (Dihydropipercide and Pipercide)

Methyl 6-oxohexanoate is documented as the critical oxoester intermediate in convergent 10-11 step synthetic protocols for dihydropipercide and pipercide—hydrophobic insecticidal isobutylamide natural products isolated from Piper nigrum L. [1]. The compound is prepared from cyclohexanone enol acetate via a tandem ozonolysis, methanolysis, and hydrolysis process, then elaborated through olefination and phenythio radical-induced isomerization to afford >99.5% E-olefin intermediates en route to the target amides. The six-carbon chain of methyl 6-oxohexanoate corresponds precisely to the C6 unit required in the natural product framework; shorter-chain analogs (e.g., methyl 5-oxopentanoate) would truncate the alkyl linker and fundamentally alter the target structure.

Natural product total synthesis Agrochemical intermediates Piperaceae amides

Physicochemical Property Differentiation: Solubility, Density, and Purification Behavior vs. Methyl 5-Oxopentanoate

Methyl 6-oxohexanoate exhibits a water solubility of approximately 11 g/L at 25°C and a density of 0.995-1.0 g/cm³ , whereas the shorter-chain homolog methyl 5-oxopentanoate (CAS 6026-86-4) displays approximately 23 g/L water solubility at 25°C and a density of 1.069 g/cm³ . The ~2.1-fold lower aqueous solubility of methyl 6-oxohexanoate—attributable to its additional methylene unit increasing hydrophobic character—facilitates more efficient liquid-liquid extraction recovery from aqueous reaction mixtures and reduces product loss to the aqueous phase during workup. Additionally, the lower density of methyl 6-oxohexanoate influences phase separation behavior in biphasic systems.

Physicochemical characterization Extraction and purification Process chemistry

Established Synthetic Accessibility: Multiple Validated Preparative Routes Supporting Supply Chain Reliability

Methyl 6-oxohexanoate is accessible via multiple independently validated synthetic routes, mitigating single-source supply chain risk. The ozonolytic cleavage of cyclohexene in methanol-dichloromethane followed by reductive workup yields the target compound in 65-72% isolated yield [1]. Alternative preparations include synthesis from the acid chloride of adipic acid half-ester and from ε-caprolactone via methanolysis followed by oxidation [2]. The compound can also be prepared from cyclohexanone enol acetate via tandem ozonolysis-methanolysis-hydrolysis [3]. This multiplicity of published, high-yielding synthetic routes contrasts with less-studied ω-oxo ester homologs (e.g., methyl 7-oxoheptanoate, CAS not widely commercialized; methyl 8-oxooctanoate) which lack comparable literature precedent, creating procurement and synthetic reliability uncertainty.

Synthetic methodology Process chemistry Supply chain assurance

Recommended Research and Industrial Applications for Methyl 6-Oxohexanoate Based on Verified Differentiation Evidence


Synthesis of Polysubstituted Pyrrole Heterocycles for Medicinal Chemistry Programs

Based on the 84% isolated yield advantage over methyl 5-oxopentanoate (72%) documented in AgOAc-mediated pyrrole synthesis [1], methyl 6-oxohexanoate is the preferred substrate for medicinal chemistry laboratories constructing 2,3,5-trisubstituted pyrrole scaffolds. This application is particularly relevant for programs targeting purpurone-class natural products or pyrrole-containing kinase inhibitors, where maximizing intermediate yield reduces the per-compound cost of parallel synthesis libraries.

Enantioselective Synthesis of Chiral α-Lipoic Acid Precursors and Analogs

For laboratories engaged in asymmetric synthesis of (R)- or (S)-α-lipoic acid and structurally related 1,2-dithiolane natural products, methyl 6-oxohexanoate provides the essential six-carbon backbone required for accessing the 6-hydroxy-8-nonenoate scaffold via enantioselective allylation [1]. The compound's C7 chain length is non-negotiable for this target class; shorter-chain ω-oxo esters produce scaffolds that cannot map to the α-lipoic acid framework without additional chain-extension chemistry.

Total Synthesis of Piperaceae Isobutylamide Insecticides (Dihydropipercide, Pipercide)

As demonstrated in the convergent 10-11 step synthesis of dihydropipercide and pipercide [1], methyl 6-oxohexanoate is the indispensable C6-chain building block for accessing the natural product carbon skeleton. Agrochemical research groups investigating insecticidal amides from Piper nigrum should procure this compound specifically; substitution with methyl 5-oxopentanoate would yield truncated analogs that do not match the authentic natural product structure and cannot support valid structure-activity relationship studies.

Wittig Olefination Cascades for Deuterated Polyunsaturated Fatty Acid Synthesis

Methyl 6-oxohexanoate is documented as a starting material in Wittig coupling cascades for the preparation of deuterated methyl 6,9,12-octadecatrienoates and methyl 6,9,12,15-octadecatetraenoates [1]. The terminal aldehyde group enables clean Wittig olefination with phosphonium ylides, while the protected ester terminus allows subsequent elaboration. This application is relevant to laboratories synthesizing isotopically labeled lipids for metabolic tracing or mass spectrometry internal standards.

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